

characterization of 4-Bromo-1H-pyrazole-3-carboxamide derivatives

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Compound of Interest

Compound Name: 4-Bromo-1H-pyrazole-3-carboxamide

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An In-Depth Technical Guide to the Characterization of **4-Bromo-1H-pyrazole-3-carboxamide** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.^{[1][2][3]} Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a multitude of disease areas, including oncology, inflammation, and infectious diseases.^{[1][2][4]} Within this important class of compounds, **4-Bromo-1H-pyrazole-3-carboxamide** and its derivatives have emerged as particularly valuable intermediates and bioactive molecules.

Characterized by the molecular formula $C_4H_4BrN_3O$ and a molecular weight of approximately 190.99 g/mol, the **4-Bromo-1H-pyrazole-3-carboxamide** core offers a trifecta of functionalities: a reactive bromine atom at the 4-position, a hydrogen-bonding carboxamide group at the 3-position, and two reactive nitrogen atoms within the pyrazole ring.^[5] This arrangement provides a rich platform for synthetic modification, enabling the exploration of structure-activity relationships (SAR) to optimize pharmacological profiles.^[5] Derivatives of this scaffold have demonstrated significant potential as antimicrobial, anti-inflammatory, and

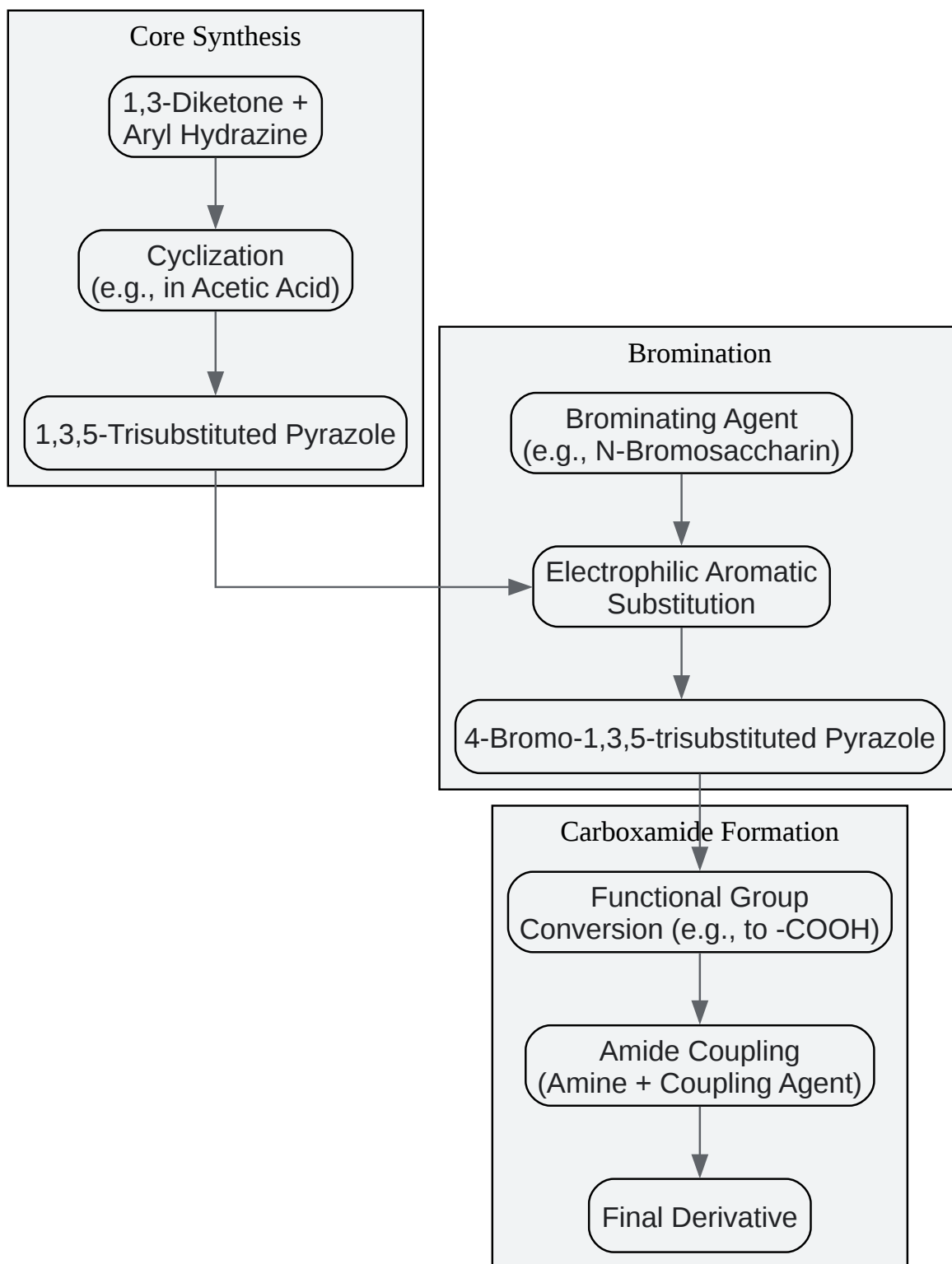
anticancer agents, making their thorough and accurate characterization a critical step in the drug development pipeline.[\[1\]](#)[\[5\]](#)[\[6\]](#)

This guide provides a comprehensive overview of the essential techniques and field-proven insights for the robust characterization of **4-Bromo-1H-pyrazole-3-carboxamide** derivatives, ensuring scientific integrity from initial synthesis to final structural elucidation.

Part 1: Synthesis and Purification

The synthesis of **4-Bromo-1H-pyrazole-3-carboxamide** derivatives typically involves multi-step sequences that build the core heterocycle and subsequently functionalize it. A common strategy involves the cyclization of a suitably substituted precursor followed by bromination and amidation, or the use of a pre-brominated building block.[\[5\]](#)[\[7\]](#)[\[8\]](#)

A representative synthetic workflow often begins with the reaction of a 1,3-dicarbonyl compound with a hydrazine source, followed by bromination and subsequent functionalization of a carboxylic acid or ester intermediate.[\[8\]](#)[\[9\]](#)



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Caption: General synthetic workflow for 4-bromopyrazole derivatives.

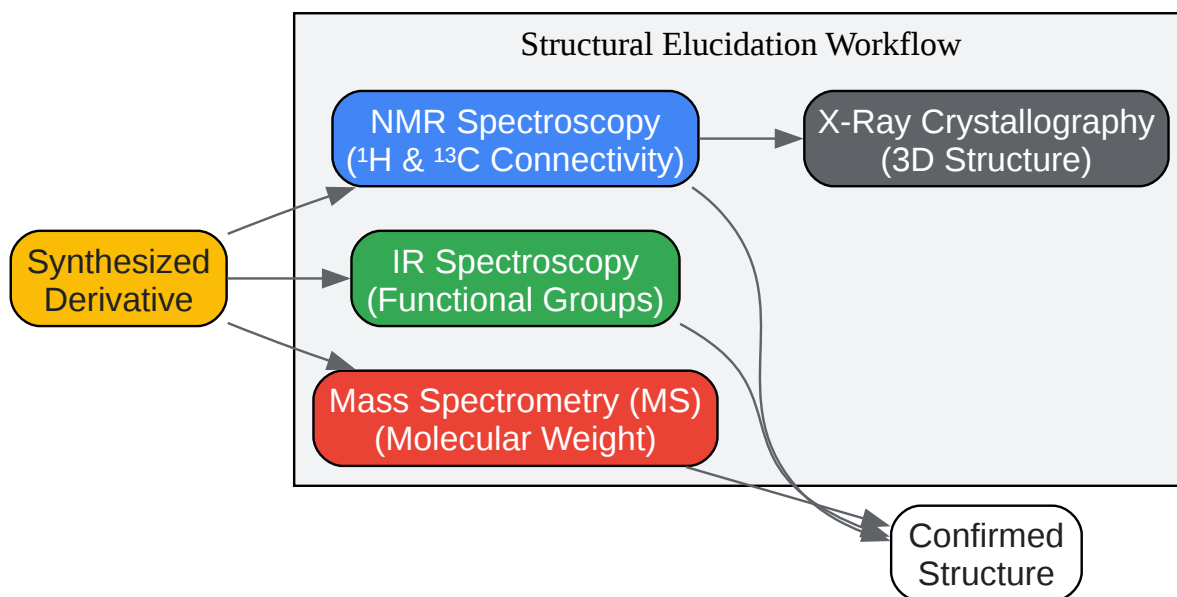
Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a general procedure for the amide coupling step to form a final carboxamide derivative from a 4-bromopyrazole carboxylic acid precursor.

- **Reagent Preparation:** Dissolve 1.0 equivalent of the 4-bromopyrazole-3-carboxylic acid precursor in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
- **Activation:** Add 1.1 equivalents of an amide coupling agent (e.g., HATU or HOBt/EDC) and 2.0 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
- **Amine Addition:** Add 1.1 equivalents of the desired primary or secondary amine to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane mixture).^{[1][6]} The reaction is typically complete within 2-12 hours.
- **Workup:** Upon completion, wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure carboxamide derivative.^[7]

Part 2: Comprehensive Spectroscopic Characterization

Unambiguous structural confirmation is paramount. A multi-technique spectroscopic approach ensures the identity, purity, and detailed structure of the synthesized derivatives are validated.



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Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.[10][11]

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[1][10]
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field spectrometer.
- **¹H NMR:** Use a standard single-pulse sequence. Key parameters include an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.

- ^{13}C NMR: Use a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms.

Data Interpretation:

The chemical shifts, multiplicities, and coupling constants provide a detailed map of the molecule.

Table 1: Typical ^1H and ^{13}C NMR Chemical Shifts (δ , ppm) for a **4-Bromo-1H-pyrazole-3-carboxamide** Scaffold

Atom/Proton	Technique	Expected Chemical Shift (δ , ppm)	Notes
Pyrazole NH	^1H NMR	13.0 - 14.5 (in DMSO- d_6)	Broad singlet, exchangeable with D_2O . [12]
Pyrazole C5-H	^1H NMR	7.5 - 8.5	Singlet. Position can vary with N1-substitution.
Amide NH	^1H NMR	8.0 - 11.0 (in DMSO- d_6)	Broad singlet, exchangeable. [12] [13]
Aromatic H	^1H NMR	7.0 - 8.5	Multiplets, depending on substitution pattern. [13]
Pyrazole C3	^{13}C NMR	135 - 145	Carbon bearing the carboxamide group.
Pyrazole C4	^{13}C NMR	95 - 105	Carbon bearing the bromine atom. [8]
Pyrazole C5	^{13}C NMR	125 - 140	[12]
Amide C=O	^{13}C NMR	158 - 165	[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.^[6]^[14]

Methodology:

- **Sample Preparation:** For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry, purified compound directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum, typically over a range of 4000-400 cm^{-1} .

Data Interpretation:

Table 2: Characteristic IR Absorption Bands for **4-Bromo-1H-pyrazole-3-carboxamide** Derivatives

Functional Group	Vibration Type	Frequency Range (cm^{-1})	Intensity
N-H (Amide & Pyrazole)	Stretch	3450 - 3200	Medium-Strong, Broad ^[12]
C-H (Aromatic)	Stretch	3100 - 3000	Medium-Weak
C=O (Amide I Band)	Stretch	1680 - 1630	Strong ^[13]
C=N / C=C (Ring)	Stretch	1600 - 1450	Medium-Variable ^[13]
N-H (Amide II Band)	Bend	1570 - 1515	Medium
C-Br	Stretch	650 - 550	Medium-Strong

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation.^[6]^[10]

Methodology:

- **Sample Introduction:** Depending on the compound's volatility and stability, use Gas Chromatography-Mass Spectrometry (GC-MS) or liquid introduction via Electrospray

Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[\[10\]](#)

- Analysis: Acquire high-resolution mass spectra (HRMS) to determine the exact mass, which confirms the elemental composition. The isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will be clearly visible in the molecular ion peak (M, M+2), providing definitive evidence of a single bromine atom.

Single-Crystal X-ray Crystallography

When suitable single crystals can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[\[11\]](#)[\[15\]](#)

Methodology:

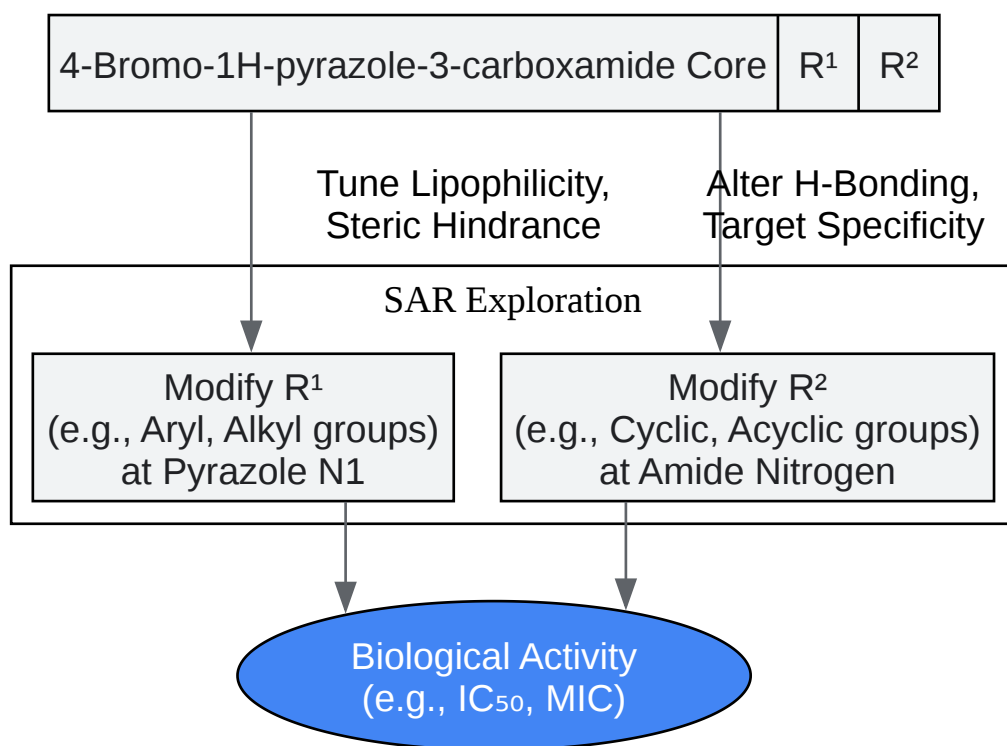
- Crystal Growth: Grow single crystals by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
- Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[\[15\]](#)
- Structure Solution & Refinement: Solve and refine the structure to determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks.
[\[15\]](#)[\[16\]](#)

This technique is invaluable for confirming stereochemistry, resolving conformational ambiguities, and understanding the supramolecular packing motifs that can influence a drug's physical properties.[\[15\]](#) Crystal structures for several 4-bromo-1H-pyrazole derivatives have been reported, providing a solid foundation for comparison.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Part 3: Biological Significance and Structure-Activity Relationships (SAR)

The bromine atom at the C4 position and the carboxamide at C3 are not merely synthetic handles; they are crucial pharmacophoric features. The bromine atom can engage in halogen bonding and influence the compound's lipophilicity, while the carboxamide group is an excellent hydrogen bond donor and acceptor.[\[5\]](#)

Systematic modification of the N1 position of the pyrazole ring and the R-groups on the carboxamide nitrogen allows for the exploration of the structure-activity relationship (SAR).



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Caption: Exploring structure-activity relationships (SAR).

These derivatives have shown a wide range of biological activities:

- Antimicrobial and Antifungal Activity: The pyrazole scaffold is a known pharmacophore in many antimicrobial agents.[\[5\]](#)[\[6\]](#)
- Anticancer Activity: Certain derivatives exhibit cytotoxic effects on cancer cell lines, with some proposed to act via DNA binding and cleavage.[\[5\]](#)[\[19\]](#)
- Anti-inflammatory Effects: Pyrazole carboxamides have been investigated as potent inhibitors of enzymes like COX-2.[\[2\]](#)[\[5\]](#)
- Enzyme Inhibition: The scaffold is a privileged structure for targeting various enzymes, including carbonic anhydrases and alkaline phosphatases.[\[12\]](#)[\[20\]](#)

Conclusion

The characterization of **4-Bromo-1H-pyrazole-3-carboxamide** derivatives is a multi-faceted process that demands a rigorous and integrated analytical approach. By combining robust synthetic protocols with a comprehensive suite of spectroscopic techniques—NMR, IR, and MS, supplemented by X-ray crystallography where possible—researchers can ensure the scientific integrity of their findings. This meticulous characterization is the bedrock upon which successful drug discovery and development programs are built, enabling the confident advancement of novel pyrazole-based therapeutic candidates from the laboratory to the clinic.

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